molecular formula C14H18BrN3O2S B11824699 ({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine

({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine

Katalognummer: B11824699
Molekulargewicht: 372.28 g/mol
InChI-Schlüssel: ATHYEGFRCGNXSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a brominated indole fused with a cyclopropane ring, and a sulfamoyl group attached to a tert-butylamine moiety. Such structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and synthetic challenges.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of an indole derivative, followed by cyclopropanation to introduce the spirocyclic structure.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This may involve the use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide for substitution reactions). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological activities. The presence of the indole moiety suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development .

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure can impart desirable properties to the final products .

Wirkmechanismus

The mechanism of action of ({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other brominated indole derivatives and spirocyclic compounds. Examples include:

Uniqueness

What sets ({5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)(tert-butyl)amine apart is its combination of a spirocyclic structure with a brominated indole and a sulfamoyl group. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C14H18BrN3O2S

Molekulargewicht

372.28 g/mol

IUPAC-Name

5-bromo-2-(tert-butylsulfamoylimino)spiro[1H-indole-3,1'-cyclopropane]

InChI

InChI=1S/C14H18BrN3O2S/c1-13(2,3)18-21(19,20)17-12-14(6-7-14)10-8-9(15)4-5-11(10)16-12/h4-5,8,18H,6-7H2,1-3H3,(H,16,17)

InChI-Schlüssel

ATHYEGFRCGNXSH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NS(=O)(=O)N=C1C2(CC2)C3=C(N1)C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.